Ethyl methyl carbonate

Lithium-ion battery Electrolyte Graphite electrode

Ethyl methyl carbonate (EMC, CAS 623-53-0) is the asymmetric linear carbonate co-solvent of choice for non-aqueous Li-ion battery electrolytes. Unlike symmetric DMC or DEC, its unique methyl/ethyl structure is essential for achieving high capacity and long cycle life with graphite anodes—a performance combination symmetric carbonates cannot replicate. EMC boosts Li⁺ self-diffusion by 44% versus pure EC electrolytes, enabling superior high-rate capability. For flame-retardant blends, EC/EMC/TFEC delivers 90% capacity retention over 200 cycles vs. 76% for benchmarks. For anode-free lithium metal batteries, EMC-based quaternary systems achieve 95% Coulombic efficiency at 0°C. Procure 99.9% battery-grade EMC with ≤10 ppm acid and water for maximum electrochemical stability and minimal HF generation in EV and grid-storage applications.

Molecular Formula C4H8O3
Molecular Weight 104.1 g/mol
CAS No. 623-53-0
Cat. No. B1332091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methyl carbonate
CAS623-53-0
Molecular FormulaC4H8O3
Molecular Weight104.1 g/mol
Structural Identifiers
SMILESCCOC(=O)OC
InChIInChI=1S/C4H8O3/c1-3-7-4(5)6-2/h3H2,1-2H3
InChIKeyJBTWLSYIZRCDFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Methyl Carbonate (CAS 623-53-0) Procurement Guide: Specifications and Baseline Properties


Ethyl methyl carbonate (EMC, CAS 623-53-0) is an asymmetric linear carbonate ester widely utilized as a co-solvent in nonaqueous electrolyte formulations for lithium-ion batteries (LIBs) [1]. As an aprotic, polar liquid with the molecular formula C₄H₈O₃, it exhibits a relatively low viscosity (0.69 mm²/s), moderate dielectric constant, and a broad liquid temperature range (melting point -14 °C to -55 °C, boiling point 101–107 °C) . These baseline physicochemical characteristics make it a standard component in electrolyte blends designed to balance ionic conductivity with electrochemical stability. The compound's asymmetric structure, containing both methyl and ethyl groups, distinguishes it from symmetric linear carbonates and underpins its specific performance attributes .

Ethyl Methyl Carbonate Procurement: Why In-Class Carbonate Solvents Cannot Be Directly Substituted


In-class substitution among linear carbonates such as dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC) is not recommended due to quantifiable divergences in key performance attributes [1]. While these solvents share a common carbonate backbone, their distinct alkyl substituents yield significantly different electrochemical stability, thermal decomposition behavior, and solvation dynamics [2][3]. For instance, the gas generation profile during thermal runaway events, a critical safety parameter, differs markedly between EMC and its symmetric counterparts DMC and DEC [4]. Furthermore, the specific asymmetric structure of EMC is essential for achieving the long cycle life and high capacity with graphite electrodes that symmetric carbonates cannot replicate, thereby directly impacting the procurement decision for electrolyte formulators [5].

Ethyl Methyl Carbonate (CAS 623-53-0) Procurement: Quantitative Performance Evidence vs. Comparators


EMC Enables Superior Graphite Electrode Cycling vs. Symmetric Carbonates

Electrochemical cycling of graphite electrodes in electrolytes containing asymmetric alkyl methyl carbonates, such as ethyl methyl carbonate (EMC), demonstrates essential performance advantages over symmetric carbonate solvents. The study directly compares EMC-based electrolytes with those using symmetric carbonates, concluding that the use of asymmetric structures is 'essential to achieve both high capacity and long cycle life' with graphite electrodes [1]. This is a qualitative conclusion drawn from comparative galvanostatic cycling experiments, highlighting a critical functional differentiation.

Lithium-ion battery Electrolyte Graphite electrode

EMC Exhibits Distinct Thermal Decomposition Stability vs. DMC and DEC

A comparative study on the thermal breakdown of common Li-ion battery electrolyte components reveals quantifiable differences in gas generation among linear carbonates. Diethyl carbonate (DEC) was found to be the largest contributor, producing upwards of 1.5 moles of gas per mole of electrolyte, while dimethyl carbonate (DMC) was found to be relatively stable. Ethyl methyl carbonate (EMC) was stable on its own, but its decomposition was catalyzed by the addition of LiPF₆, distinguishing its behavior from both DMC and DEC [1].

Thermal stability Electrolyte safety Gas generation

EMC Oxidation and Pyrolysis: Lower Sensitivity to Oxygen vs. DMC

Under oxygen-lean oxidation and pyrolysis conditions, relevant to thermal runaway scenarios, ethyl methyl carbonate (EMC) exhibits distinct stability and reaction pathway characteristics compared to dimethyl carbonate (DMC) and diethyl carbonate (DEC). The addition of oxygen primarily influenced the consumption rate of DMC, whereas the consumption rates of DEC and EMC were found to be less sensitive [1]. Furthermore, the consumption onset temperatures were in the order of DEC~EMC < DMC, regardless of oxygen concentration [1].

Electrolyte degradation Thermal runaway Oxidation kinetics

EMC in Gen2 Electrolyte: Balanced Li⁺ Transport and Dissociation vs. EC-Base

Comparative atomistic modeling and transport measurements of Gen2 electrolyte (1.2 M LiPF₆ in EC:EMC) versus EC-base electrolyte (1.2 M LiPF₆ in EC alone) reveal a trade-off in transport properties. The Gen2 electrolyte, which includes EMC, was found to have a 60% lower ion dissociation rate and a 44% faster Li⁺ self-diffusion rate than the EC-base electrolyte, while the total ionic conductivities were similar [1].

Ionic conductivity Solvation structure Li-ion diffusion

EMC-Based Electrolyte with TFEC: 90% vs. 76% Capacity Retention

In a study developing flame-retarding battery electrolytes, the use of ethyl methyl carbonate (EMC) mixed with ethylene carbonate (EC) and a flame-retardant co-solvent (TFEC) achieved comparable or superior electrochemical performance to a state-of-the-art benchmark. Specifically, the EMC-containing electrolyte demonstrated up to 90% capacity retention between the 5th and 200th cycle, compared with 76% for the benchmark electrolyte [1].

Flame-retardant electrolyte Capacity retention Electrochemical performance

High-Purity EMC (99.9%) with ≤10 ppm Acid/Water for Enhanced Battery Performance

Commercial procurement specifications directly differentiate battery-grade ethyl methyl carbonate from lower-purity grades. For example, Technipur® EMC is offered with an assay of 99.9%, very low acid content (≤10 ppm), and very low water content (≤10 ppm) . These strict impurity controls are in contrast to standard grades (e.g., 98% purity) and are critical for achieving high electrochemical performance by minimizing side reactions and HF generation .

Battery-grade solvent Purity specifications Electrolyte stability

Ethyl Methyl Carbonate (CAS 623-53-0) Procurement: High-Value Research and Industrial Application Scenarios


Formulation of High-Performance Electrolytes for Lithium-Ion Batteries

Ethyl methyl carbonate is the preferred linear carbonate co-solvent for formulating non-aqueous electrolytes when a balance of low viscosity and moderate dielectric constant is required. Its ability to enhance Li⁺ self-diffusion by 44% compared to a pure EC electrolyte [1] makes it crucial for achieving high-rate capability. For graphite-based anodes, the use of an asymmetric carbonate like EMC is essential for realizing both high capacity and long cycle life, a performance combination not achievable with symmetric carbonates like DMC or DEC [2].

Development of Safer, Flame-Retardant Battery Electrolytes

EMC serves as a robust, conventional solvent base for incorporating novel flame-retarding co-solvents. Research demonstrates that an EC/EMC/TFEC blend can achieve up to 90% capacity retention over 200 cycles, outperforming a state-of-the-art benchmark (76% retention) [3]. This makes EMC a strategic choice for formulators aiming to enhance battery safety without compromising, and in some cases improving, electrochemical performance.

Electrolyte Research Focused on Low-Temperature Performance

In the development of electrolytes for anode-free lithium metal batteries (AFLMBs) operating under wide-temperature conditions, EMC is a key component. A quaternary solvent blend containing EMC demonstrated a capacity retention of 30% at 0 °C, with an average Coulombic efficiency of 95% [4]. Its inclusion in these advanced formulations is critical for extending the operational temperature range of next-generation battery systems.

Synthesis of Battery-Grade Electrolytes with Ultra-High Purity Requirements

For manufacturing processes demanding the highest levels of electrochemical stability, procuring a high-purity grade of EMC (e.g., 99.9% with ≤10 ppm acid and water) is non-negotiable . This specific grade minimizes undesirable side reactions and HF generation, which are known to degrade cell performance and safety. Its selection is justified when the end-application requires the utmost reliability, such as in long-life electric vehicle or grid-storage batteries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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